molecular formula C9H16N2O2 B14568301 2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol CAS No. 61856-78-8

2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol

Cat. No.: B14568301
CAS No.: 61856-78-8
M. Wt: 184.24 g/mol
InChI Key: IBVRCHSCUKUKTA-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is an organic compound with a complex structure that includes a pyrrolidine ring, multiple methyl groups, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization to form the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems helps in maintaining consistent reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylpyrrolidine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    5-Nitroso-2,2,3-trimethylpyrrolidine: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61856-78-8

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-hydroxy-2,2,3-trimethyl-5-(1-nitrosoethylidene)pyrrolidine

InChI

InChI=1S/C9H16N2O2/c1-6-5-8(7(2)10-12)11(13)9(6,3)4/h6,13H,5H2,1-4H3

InChI Key

IBVRCHSCUKUKTA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C)N=O)N(C1(C)C)O

Origin of Product

United States

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